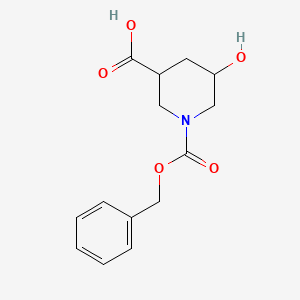![molecular formula C14H13N3 B1421568 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 1242886-45-8](/img/structure/B1421568.png)
2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine
Overview
Description
2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an imidazo[1,2-a]pyridine core with a m-tolyl group attached at the 2-position and an amine group at the 3-position. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of 2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine is Cyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine acts as a selective COX-2 inhibitor . The compound binds to the active site of COX-2, inhibiting its activity and thus reducing the production of inflammatory mediators .
Biochemical Pathways
The inhibition of COX-2 by 2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine affects the arachidonic acid cascade . This cascade is responsible for the production of prostanoids, which play a role in many inflammatory processes . By inhibiting COX-2, the compound reduces inflammation, pain, and fever caused by prostaglandins .
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability. These properties determine how the compound is absorbed into the body, distributed to its site of action, metabolized, and finally excreted .
Result of Action
The result of the action of 2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine is a reduction in inflammation, pain, and fever . By inhibiting COX-2, the compound reduces the production of prostanoids, which are responsible for these symptoms .
Action Environment
The action, efficacy, and stability of 2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the individual taking the compound . .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to have significant effects on various types of cells and cellular processes . For instance, some imidazo[1,2-a]pyridine derivatives have been found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation and pain .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can undergo various chemical reactions, including radical reactions, which can lead to the functionalization of these compounds . These reactions could potentially influence the compound’s interactions with biomolecules and its overall effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that imidazo[1,2-a]pyridines can be synthesized through various reactions, including visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence . This suggests that the compound could potentially exhibit changes in its effects over time.
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to undergo various chemical reactions, which could potentially influence their metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. For example, the reaction of 2-aminopyridine with m-tolualdehyde under acidic conditions can lead to the formation of the desired imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis. The choice of solvents, temperature, and reaction time are critical factors in achieving the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amine derivatives .
Scientific Research Applications
2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective COX-2 inhibitory activity.
Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives: Investigated for their anticancer activity.
Uniqueness
2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its m-tolyl group and amine functionality contribute to its distinct properties compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-5-4-6-11(9-10)13-14(15)17-8-3-2-7-12(17)16-13/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTDBVDITGKMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421486.png)









![8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421503.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid](/img/structure/B1421504.png)

